molecular formula C5H7N5O2 B3052397 N4-methyl-5-nitropyrimidine-4,6-diamine CAS No. 4094-00-2

N4-methyl-5-nitropyrimidine-4,6-diamine

Cat. No.: B3052397
CAS No.: 4094-00-2
M. Wt: 169.14 g/mol
InChI Key: GEMCWVNKCZNIML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N4-Methyl-5-nitropyrimidine-4,6-diamine is a chemical compound with the molecular formula C5H7N5O2 and a molecular weight of 169.14 g/mol It is characterized by the presence of a pyrimidine ring substituted with a methyl group at the N4 position and a nitro group at the 5 position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N4-methyl-5-nitropyrimidine-4,6-diamine typically involves the nitration of a pyrimidine derivative followed by methylation. One common method includes the nitration of 4,6-diaminopyrimidine using nitric acid and sulfuric acid to introduce the nitro group at the 5 position. This is followed by methylation using methyl iodide in the presence of a base such as potassium carbonate .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar steps as laboratory synthesis, with optimization for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: N4-Methyl-5-nitropyrimidine-4,6-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Reduction: N4-methyl-4,6-diaminopyrimidine.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

    Oxidation: Oxidized pyrimidine derivatives.

Scientific Research Applications

N4-Methyl-5-nitropyrimidine-4,6-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N4-methyl-5-nitropyrimidine-4,6-diamine depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

    4,6-Diaminopyrimidine: Lacks the nitro and methyl groups, making it less reactive in certain chemical reactions.

    5-Nitropyrimidine-4,6-diamine: Lacks the methyl group, which can influence its reactivity and biological activity.

    N4-Methylpyrimidine-4,6-diamine:

Uniqueness: N4-Methyl-5-nitropyrimidine-4,6-diamine is unique due to the presence of both a nitro group and a methyl group on the pyrimidine ring. This combination of substituents enhances its reactivity and potential for diverse applications in various fields.

Properties

IUPAC Name

4-N-methyl-5-nitropyrimidine-4,6-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N5O2/c1-7-5-3(10(11)12)4(6)8-2-9-5/h2H,1H3,(H3,6,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEMCWVNKCZNIML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC=NC(=C1[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50322441
Record name N~4~-Methyl-5-nitropyrimidine-4,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50322441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4094-00-2
Record name NSC401240
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401240
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N~4~-Methyl-5-nitropyrimidine-4,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50322441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N4-methyl-5-nitropyrimidine-4,6-diamine
Reactant of Route 2
Reactant of Route 2
N4-methyl-5-nitropyrimidine-4,6-diamine
Reactant of Route 3
Reactant of Route 3
N4-methyl-5-nitropyrimidine-4,6-diamine
Reactant of Route 4
Reactant of Route 4
N4-methyl-5-nitropyrimidine-4,6-diamine
Reactant of Route 5
N4-methyl-5-nitropyrimidine-4,6-diamine
Reactant of Route 6
Reactant of Route 6
N4-methyl-5-nitropyrimidine-4,6-diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.